molecular formula C16H11F3N4OS B11670273 3-(2-thienyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

3-(2-thienyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Cat. No.: B11670273
M. Wt: 364.3 g/mol
InChI Key: QGWWIXDEPKMBNQ-AWQFTUOYSA-N
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Description

3-(2-thienyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a thienyl group, and a trifluoromethylphenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-thienyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the condensation of 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide with 4-(trifluoromethyl)benzaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-thienyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-thienyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-thienyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-thienyl)-1H-pyrazole-5-carbohydrazide: Lacks the trifluoromethylphenyl group.

    4-(trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.

    1H-pyrazole-5-carbohydrazide: A simpler analog without the thienyl and trifluoromethylphenyl groups.

Uniqueness

The uniqueness of 3-(2-thienyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11F3N4OS

Molecular Weight

364.3 g/mol

IUPAC Name

5-thiophen-2-yl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H11F3N4OS/c17-16(18,19)11-5-3-10(4-6-11)9-20-23-15(24)13-8-12(21-22-13)14-2-1-7-25-14/h1-9H,(H,21,22)(H,23,24)/b20-9+

InChI Key

QGWWIXDEPKMBNQ-AWQFTUOYSA-N

Isomeric SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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